molecular formula C15H21NO3 B6644453 2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid

2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid

Cat. No.: B6644453
M. Wt: 263.33 g/mol
InChI Key: ZZHBIVWYSXEGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid, also known as HAMBA, is a compound that has been widely used in scientific research for its potential therapeutic applications. HAMBA is a member of the family of benzamides, which have been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression. Inhibition of HDACs has been shown to have anti-tumor effects. Finally, this compound has been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, which is an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce the replication of the hepatitis C virus in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to have a range of biological effects, which make it a useful tool for studying inflammation, tumor growth, and viral replication. However, one limitation of using this compound in lab experiments is that it has not yet been tested in clinical trials, so its potential therapeutic applications are still theoretical.

Future Directions

There are several future directions for research on 2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid. One area of research could be to investigate the potential therapeutic applications of this compound in animal models of inflammatory diseases, cancer, and viral infections. Another area of research could be to investigate the potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, future research could focus on developing new analogs of this compound that have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid involves the reaction of 2-aminomethylazepane with 2-bromo-methylbenzoic acid in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 123-126°C.

Scientific Research Applications

2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have anti-tumor properties, which make it a potential treatment for cancer. Additionally, this compound has been shown to have anti-viral properties, which make it a potential treatment for viral infections such as HIV and hepatitis.

Properties

IUPAC Name

2-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-11-13-7-2-1-5-9-16(13)10-12-6-3-4-8-14(12)15(18)19/h3-4,6,8,13,17H,1-2,5,7,9-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHBIVWYSXEGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)CC2=CC=CC=C2C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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